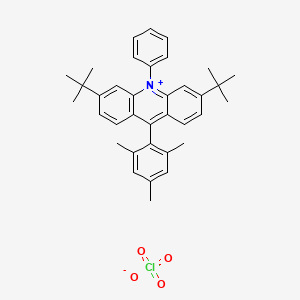

di-tBu-Mes-Acr+ClO4-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

di-tBu-Mes-Acr+ClO4− (CAS 2377107-96-3) is an acridinium-based organic salt with the molecular formula C₃₆H₄₀ClNO₄ and a molecular weight of 586.16 g/mol . It features a mesityl (2,4,6-trimethylphenyl) group, two tert-butyl (tBu) substituents, and a phenyl group attached to the acridinium core, stabilized by a perchlorate (ClO₄⁻) counterion. This compound is typically stored at 2–8°C under nitrogen and protected from light to maintain stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate typically involves the following steps:

Formation of the Acridinium Core: The acridinium core is synthesized by reacting 9-chloroacridine with mesitylene under Friedel-Crafts alkylation conditions.

Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and aluminum chloride.

Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the acridinium compound with perchloric acid.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by its high reduction potential.

Reduction: It can also participate in reduction reactions, particularly in photoredox catalysis.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

It seems that the specific compound "di-tBu-Mes-Acr+ClO4-" was not found in the provided search results. However, some search results mention similar compounds like Acr+-Mes ClO4- and Mes-Acr-Me+, which are related acridinium photocatalysts, and their applications in various chemical reactions . Therefore, the following discussion will focus on the applications of these related acridinium photocatalysts, while noting that they are not the exact compound requested.

Case Studies

-

Intramolecular C-O Bond Cleavage :

- Diphenyl ether and 4-methylbenzoic acid were used as model substrates .

- Using Acr+-Mes ClO4- as a photocatalyst, with potassium phosphate as a base, under 450-455 nm blue LEDs irradiation, resulted in less than 10% yields of phenyl 4-methylbenzoate and phenol .

- The addition of Cu(TMHD)2 as a Lewis acid promoted the transformation, yielding 47% of phenyl 4-methylbenzoate and 45% of phenol .

- Decarboxylative Synthesis of Unnatural α-Amino Acids :

- Photocatalytic Doping of Organic Semiconductors :

Factors Influencing Catalytic Efficiency

Several factors can influence the efficiency of acridinium-based photocatalysis:

- Lewis Acids: The addition of Lewis acids like Cu(TMHD)2 can promote the transformation in C-O bond cleavage reactions .

- Wavelength of Light: Adjusting the wavelength of the blue LEDs to match the maximum absorption of the photocatalyst can increase the reaction rate .

- Solvent: The choice of solvent can significantly impact the reaction. For example, ,,-trifluorotoluene was found to be effective in decarboxylation reactions .

- Atmosphere: The presence of oxygen can influence the reaction, as seen in photocatalytic doping where O2 acts as a weak p-dopant .

- Additives : The addition of base or other additives can influence the reaction efficiency .

Mechanism of Action

The mechanism by which 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate exerts its effects involves the following steps:

Photoexcitation: Upon exposure to light, the compound absorbs photons and reaches an excited state.

Electron Transfer: In its excited state, the compound can undergo single-electron transfer (SET) processes, either donating or accepting electrons.

Radical Formation: These electron transfer processes can generate radical intermediates, which participate in various chemical transformations.

Molecular Targets and Pathways: The primary molecular targets are the substrates involved in the photoredox reactions. The pathways include the formation of radical intermediates and subsequent transformations leading to the desired products .

Comparison with Similar Compounds

Comparison with Similar Acridinium Salts

Structural and Functional Analogues

[Acr-Mes]+ClO4− (CAS 674783-97-2)

- Structural Differences : Lacks the tert-butyl (tBu) substituents present in di-tBu-Mes-Acr+ClO4−. The reduced steric bulk may enhance solubility but decrease photostability compared to the tBu-substituted analogue .

3,6-di-t-butyl-9-mesityl-10-phenylacridinium perchlorate

- Similarities : Shares the tBu, mesityl, and phenyl substituents with di-tBu-Mes-Acr+ClO4−, suggesting comparable steric and electronic profiles.

- No CAS number or molecular data are available for validation .

Other Acridinium Derivatives

- Simpler Analogues : Compounds like 9-mesityl-10-methylacridinium perchlorate lack both tBu and phenyl groups, resulting in lower molecular weight and reduced steric protection. These derivatives often exhibit faster degradation under light or oxidative conditions .

Comparative Data Table

Key Research Findings

- Steric Effects : The tert-butyl groups in di-tBu-Mes-Acr+ClO4− provide steric shielding to the acridinium core, enhancing thermal and photochemical stability compared to less substituted analogues .

- Limitations : The absence of published data on solubility, extinction coefficients, or catalytic performance for direct analogues hinders rigorous benchmarking.

Biological Activity

Di-tBu-Mes-Acr+ClO4- is a photocatalyst that has garnered attention for its potential applications in organic synthesis and biological systems. This compound, a derivative of acridinium, operates effectively under visible light, facilitating various photochemical reactions. This article explores its biological activity, including its mechanisms, efficacy in different biological contexts, and relevant case studies.

The primary mechanism of di-tBu-Mes-Acr+ClO4- involves photoredox catalysis , where the compound undergoes single-electron transfer (SET) upon irradiation. This process generates reactive intermediates that can engage in various chemical transformations, including C–O bond cleavage and radical generation. The efficiency of these reactions can be influenced by factors such as solvent choice and the presence of Lewis acids .

1. Antitumor Activity

Recent studies have highlighted the potential of di-tBu-Mes-Acr+ClO4- in cancer therapy. It has been shown to enhance the efficacy of certain chemotherapeutic agents by promoting oxidative stress within cancer cells. For instance, when used in combination with copper complexes, di-tBu-Mes-Acr+ClO4- demonstrated improved cytotoxic effects against colorectal cancer cell lines (Caco-2 and TC7). The mechanism was linked to increased production of reactive oxygen species (ROS), leading to apoptosis in tumor cells .

2. Photodynamic Therapy (PDT)

Di-tBu-Mes-Acr+ClO4- has been investigated for its role in photodynamic therapy, where it acts as a sensitizer that generates singlet oxygen upon light activation. This property is crucial for targeting tumor tissues selectively while minimizing damage to surrounding healthy cells. In vitro experiments showed significant cell death in cancerous cells exposed to light after treatment with this compound .

Case Study 1: Photoredox Catalysis in Drug Development

A study conducted by Shah et al. demonstrated the effectiveness of di-tBu-Mes-Acr+ClO4- in facilitating the synthesis of complex pharmaceutical compounds through photoredox catalysis. The researchers reported yields ranging from 40% to 88% for various substrates, indicating the compound's versatility and efficiency in drug development .

Case Study 2: Antitumor Efficacy

In a comparative study involving multiple acridinium derivatives, di-tBu-Mes-Acr+ClO4- exhibited superior antitumor activity against human colon adenocarcinoma cells compared to its analogs. The enhanced activity was attributed to its ability to generate higher levels of ROS, which directly correlated with increased apoptosis rates in treated cells .

Data Tables

Properties

IUPAC Name |

3,6-ditert-butyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40N.ClHO4/c1-23-19-24(2)33(25(3)20-23)34-29-17-15-26(35(4,5)6)21-31(29)37(28-13-11-10-12-14-28)32-22-27(36(7,8)9)16-18-30(32)34;2-1(3,4)5/h10-22H,1-9H3;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYUGYCJWRJXFC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)C(C)(C)C)C5=CC=CC=C5)C(C)(C)C)C.[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.